BENGHE Foundational & Exploratory

Check Availability & Pricing

The Emerald Revolution: A Technical History of
Phthalocyanine Green Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Phthalocyanine green

Cat. No.: B073779

For Researchers, Scientists, and Drug Development Professionals

The discovery and subsequent development of phthalocyanine green pigments marked a
pivotal moment in the chemistry of synthetic colorants. Building on the foundation of the
intensely blue copper phthalocyanine, chemists unlocked a new realm of vibrant and
exceptionally stable green hues that have become indispensable in a multitude of technological
applications. This in-depth guide explores the core historical development of these remarkable
pigments, detailing the key scientific breakthroughs, evolving experimental protocols, and the
guantitative data that underscore their enduring legacy.

From Accidental Blue to Intentional Green: A
Historical Overview

The journey to Phthalocyanine Green began with a serendipitous discovery in the early 20th
century. In 1907, an intensely blue, insoluble compound was first observed as a byproduct in a
chemical reaction.[1] However, it wasn't until the late 1920s that the significance of this class of
compounds, later named phthalocyanines by Sir Reginald Patrick Linstead, was recognized.[2]
Researchers at Scottish Dyes (later part of Imperial Chemical Industries, ICI) and
independently Henri de Diesbach and Edmond von der Weid in 1927, noted the formation of
intensely colored metal complexes, with copper phthalocyanine (CuPc) being a prominent
example.[1][3] The first commercial production of a copper phthalocyanine pigment, Monastral
Fast Blue B, was initiated by ICI in 1935.[1]
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The transition from the brilliant blue of copper phthalocyanine to the coveted green shades was
achieved through the process of halogenation. It was discovered that the introduction of
chlorine and, later, bromine atoms onto the phthalocyanine macrocycle could systematically
shift the absorption spectrum, resulting in a range of green colors.[4] The first commercial
phthalocyanine green pigment was introduced in 1938.[5] This innovation led to the
development of two primary classes of phthalocyanine green pigments: Pigment Green 7
(chlorinated copper phthalocyanine) and Pigment Green 36 (brominated and chloro-brominated
copper phthalocyanine).[6] These pigments offered unparalleled lightfastness, chemical
resistance, and thermal stability, quickly supplanting older, less durable green colorants.[7]

Synthesis of the Precursor: Copper Phthalocyanine
(Phthalo Blue)

The industrial production of the foundational copper phthalocyanine blue pigment historically
followed two main routes: the phthalonitrile process and the phthalic anhydride-urea process.
The former, though often yielding a purer product, was reliant on the more expensive
phthalonitrile starting material.[1] The latter process, developed in 1936, offered a more
economical route.[1]

Key Industrial Synthesis Pathways for Copper
Phthalocyanine

Click to download full resolution via product page

Caption: Industrial Synthesis Routes to Copper Phthalocyanine.

The Halogenation Revolution: Crafting
Phthalocyanine Greens

The transformation of blue copper phthalocyanine into green pigments is achieved by the
electrophilic substitution of hydrogen atoms on the aromatic rings with halogen atoms, primarily
chlorine and bromine. The degree and type of halogenation determine the final shade of green.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://ranbarr.com/phthalo-green-pigment-structure-and-properties/
https://www.benchchem.com/product/b073779?utm_src=pdf-body
https://cameo.mfa.org/wiki/Phthalocyanine_green
https://www.benchchem.com/product/b073779?utm_src=pdf-body
https://tingeblends.com/phthalocyanine-green-pigments-structure-properties-industrial-application/
https://patents.google.com/patent/US4236933A/en
https://www.chimia.ch/chimia/article/download/1965_201/7483/25841
https://www.chimia.ch/chimia/article/download/1965_201/7483/25841
https://www.benchchem.com/product/b073779?utm_src=pdf-body-img
https://www.benchchem.com/product/b073779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

From Blue to Green: The Halogenation Pathway

Click to download full resolution via product page

Caption: General Halogenation Pathway of Copper Phthalocyanine.

Quantitative Data from Historical Synthesis Methods

The following tables summarize quantitative data extracted from historical patents and
literature, illustrating the evolution of synthesis methodologies for Phthalocyanine Green
pigments.

Table 1: Evolution of Chlorination Processes for Pigment Green 7
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Parameter

Early Process (ca.
1940s)

Mid-Century Process
(ca. 1950s-1960s)

Later Process (ca.
1970s-1980s)

Starting Material

Copper

Phthalocyanine

Copper

Phthalocyanine

Copper

Phthalocyanine

Chlorinating Agent

Chlorine Gas

Chlorine Gas, Sulfur
Dichloride

Sulfuryl Chloride

Reaction Medium

Fluidized bed of NaCl

Chlorsulfonic Acid

Aluminum
Chloride/Sulfuryl
Chloride mixture

Antimony Trichloride, Cuprous Chloride,
Catalyst - ] ] ]
lodine Monochloride Sulfur Monochloride
200 - 410 °C (gradual
Temperature ) 30-115°C 75-200 °C
increase)
Pressure Atmospheric Atmospheric 1-100 bars
Approx. Chlorine
12 -13 12 -15 14-155
Atoms
Not explicitly stated, High (not explicitl
Yield PACEY ~92.5% oh ( PHCEY

likely lower

quantified)

Table 2: Synthesis of Bromo- and Chloro-Bromo-Phthalocyanines (Pigment Green 36)
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Parameter Mixed Halogenation Process (ca. 1960s)
Starting Material Copper Phthalocyanine

Brominating Agent Elemental Bromine

Chlorinating Agent Chlorine Gas

Reaction Medium Aluminum Chloride/Sulfur Dioxide melt
Catalyst lodine, Ferric Chloride

Bromination Temperature 52-65°C

Chlorination Temperature 90 - 130 °C (gradual increase)

Approx. Halogen Atoms ~3.4 Br, ~12 Cl

Yield Not explicitly stated

Experimental Protocols from Historical Literature

The following protocols are generalized representations based on descriptions found in
historical patents. They are intended to provide an overview of the methodologies and should
be adapted with modern safety standards and laboratory practices.

Protocol 1: Chlorination of Copper Phthalocyanine in a
Eutectic Salt Melt (Basis for Pigment Green 7)

This method is a common theme in several mid-20th-century patents for producing highly
chlorinated copper phthalocyanine.

Workflow for Eutectic Salt Melt Chlorination

Click to download full resolution via product page
Caption: Workflow: Eutectic Salt Melt Chlorination.

Methodology:
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e Melt Preparation: A eutectic mixture of anhydrous aluminum chloride and sodium chloride is
prepared in a suitable reaction vessel equipped with a stirrer, gas inlet, and condenser.

» Reactant Addition: Copper phthalocyanine and a catalyst, such as ferric chloride or cuprous
chloride, are added to the molten salt.[8]

e Heating and Chlorination: The mixture is heated to a temperature range of 180-200 °C.[8]
Chlorine gas is then bubbled through the reaction mass.

e Reaction: The reaction is allowed to proceed for several hours at the elevated temperature
with continuous chlorine sparging.

o Work-up: After the reaction is complete, the hot melt is carefully "drowned" by pouring it into
a large volume of water or dilute acid. This decomposes the aluminum chloride complex and
precipitates the crude chlorinated pigment.

 Purification: The precipitated pigment is isolated by filtration and washed extensively with
water until the filtrate is neutral to remove residual salts and acid.

e Drying: The final pigment is dried in an oven to yield Pigment Green 7.

Protocol 2: Two-Stage Halogenation for Chloro-Bromo
Phthalocyanine (Basis for Pigment Green 36)

This protocol is based on patent literature describing the synthesis of mixed halogenated
phthalocyanines.

Methodology:

e Bromination Stage:
o A melt of aluminum chloride and sulfur dioxide is prepared in an autoclave.
o Copper phthalocyanine is added to the melt.

o Elemental bromine is introduced, and the mixture is stirred at a temperature of 52-65 °C
for approximately 2 hours.
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o The autoclave is flushed with an inert gas (e.g., nitrogen) to remove unreacted bromine.

e Chlorination Stage:
o Catalysts such as iodine and ferric chloride are added to the reaction mixture.

o The temperature is gradually raised to 90-130 °C while chlorine gas is passed into the
mixture over a period of several hours.

e Work-up and Purification:
o The reaction mass is cooled and then drowned in an ice/acid slush.

o The precipitated bright green pigment is isolated by filtration, washed with water until acid-
free, and dried.

Conclusion

The historical development of phthalocyanine green pigments is a testament to the power of
systematic chemical modification. From the initial serendipitous discovery of a vibrant blue
compound, chemists have been able to rationally design and synthesize a family of green
pigments with unparalleled stability and performance. The transition from early, often harsh,
manufacturing processes to more controlled and efficient methods, as documented in the
patent literature, highlights the continuous innovation in the field of industrial chemistry. The
foundational principles established in the mid-20th century continue to underpin the production
of these vital colorants, which remain at the forefront of high-performance pigment technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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